2-(4-ethoxyphenyl)-N-[3-(2-methylpiperidin-1-yl)propyl]quinoline-4-carboxamide
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Overview
Description
IRF5-IN-1 is a small molecule inhibitor specifically designed to target interferon regulatory factor 5 (IRF5). IRF5 is a transcription factor that plays a crucial role in the regulation of immune responses, particularly in the production of pro-inflammatory cytokines. The inhibition of IRF5 has been explored as a potential therapeutic strategy for treating various autoimmune and inflammatory diseases, such as systemic lupus erythematosus and rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IRF5-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of IRF5-IN-1 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to ensure the high quality of the compound. The scalability of the synthesis is crucial for producing sufficient quantities for clinical and commercial use .
Chemical Reactions Analysis
Types of Reactions
IRF5-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce different substituents onto the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .
Scientific Research Applications
Chemistry: The compound serves as a valuable tool for studying the role of IRF5 in chemical signaling pathways and for developing new chemical probes.
Biology: In biological research, IRF5-IN-1 is used to investigate the molecular mechanisms of IRF5-mediated immune responses and to identify potential therapeutic targets.
Medicine: The compound has shown promise in preclinical studies for treating autoimmune and inflammatory diseases by inhibiting the activity of IRF5 and reducing the production of pro-inflammatory cytokines.
Industry: In the pharmaceutical industry, IRF5-IN-1 is being explored as a lead compound for the development of new drugs targeting IRF5
Mechanism of Action
IRF5-IN-1 exerts its effects by binding to the DNA-binding domain of IRF5, thereby preventing its interaction with target gene promoters. This inhibition blocks the transcriptional activity of IRF5, leading to a reduction in the expression of pro-inflammatory cytokines such as interleukin-6, interleukin-12, and tumor necrosis factor-alpha. The molecular targets and pathways involved include the Toll-like receptor (TLR) signaling pathway and the myeloid differentiation primary response 88 (MyD88) pathway .
Comparison with Similar Compounds
Similar Compounds
IRF5-IN-2: Another inhibitor targeting IRF5 with a similar mechanism of action but different chemical structure.
IRF5-IN-3: A compound with enhanced potency and selectivity for IRF5 compared to IRF5-IN-1.
IRF5-IN-4: An analog of IRF5-IN-1 with improved pharmacokinetic properties
Uniqueness
IRF5-IN-1 is unique due to its specific binding affinity for the DNA-binding domain of IRF5, which distinguishes it from other inhibitors that may target different regions of the protein. Additionally, IRF5-IN-1 has been shown to have a favorable safety profile and efficacy in preclinical models, making it a promising candidate for further development .
Properties
CAS No. |
689270-18-6 |
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Molecular Formula |
C27H33N3O2 |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-N-[3-(2-methylpiperidin-1-yl)propyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C27H33N3O2/c1-3-32-22-14-12-21(13-15-22)26-19-24(23-10-4-5-11-25(23)29-26)27(31)28-16-8-18-30-17-7-6-9-20(30)2/h4-5,10-15,19-20H,3,6-9,16-18H2,1-2H3,(H,28,31) |
InChI Key |
CJAGKBRBMHETMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCCCC4C |
Origin of Product |
United States |
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